molecular formula C18H35N3O10 B605882 N3-Peg8-CH2cooh CAS No. 1343472-07-0

N3-Peg8-CH2cooh

Cat. No.: B605882
CAS No.: 1343472-07-0
M. Wt: 453.49
InChI Key: DVJMSIRMVCBUTE-UHFFFAOYSA-N
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Description

“N3-Peg8-CH2cooh”, also known as Azido-PEG8-CH2CO2H, is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide (N3) group . This compound is aqueous soluble and the hydrophilic PEG spacer increases its solubility in aqueous media .


Synthesis Analysis

“this compound” can be used in the synthesis of PROTACs . The Azide group in “this compound” can react with molecules containing Alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “this compound” can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C18H35N3O10 and a molecular weight of 453.49 . It is a PEG-based PROTAC linker and is aqueous soluble .

Scientific Research Applications

1. Applications in Solar Cell Technology

  • Morphology Control in Solar Cells : Hydrogen bond interactions between a dye adsorbed at the interface of TiO2 nanorods and functionalized poly(3-hexylthiophene) (P3HT) are used to control nanorod dispersion, increase interfacial area, and enhance efficiency in hybrid bulk heterojunction solar cells. N3-dye bearing multiple COOH groups, which function as both electron acceptors and hydrogen bond donors, interact with the PEG chain of P3HT-b-PEG, aiding in the homogeneous dispersion of nanorods within the polymer matrix (Lin et al., 2012).

2. Electrolytes for Lithium Batteries

  • Nanocomposite Electrolytes : Polyoctahedral silsesquioxanes (POSS) nanomaterials combined with POSS-PEG8, which has polyethylene glycol side chains, are used in nanocomposite electrolytes for lithium batteries. The presence of polar POSS-PEG8 in these electrolytes helps in the formation of a biphasic morphology, enhancing the dissociation of Li+ cations and improving the conductivity (Chinnam & Wunder, 2011).

3. Polymer-Supported Catalysts

  • Efficient Polymer-Supported Catalysis : Polyethyleneglycol bound sulfonic acid (PEG-OSO3H) serves as an efficient, eco-friendly polymeric catalyst in various synthesis processes, including the creation of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, which have shown significant antiviral activity (Naidu et al., 2012).

4. Peptide and Protein PEGylation

  • Chemistry for PEGylation : PEGylation, the covalent attachment of PEG to peptides and proteins, has a wide range of applications in pharmaceutical and biotechnological fields. PEGylation can shield antigenic and immunogenic epitopes, alter biodistribution, and prevent recognition and degradation by proteolytic enzymes (Roberts et al., 2002).

5. Environmental Monitoring

  • Detection in Environmental Waters : PEGs and related mono- and dicarboxylated forms, often contaminants in natural waters, can be detected using advanced analytical methods. PEGs’ widespread environmental presence necessitates effective detection and monitoring techniques (Crescenzi et al., 1997).

6. Biomedical Imaging

  • Nanoparticles in Biological Probes : Nanoparticles encapsulated with amphiphilic diblock copolymers, including PI-b-PEG, are used in biological labeling and imaging. The PEG chain provides stability, biocompatibility, and functionalization opportunities for these nanoparticles (Schmidtke et al., 2013).

Mechanism of Action

Future Directions

“N3-Peg8-CH2cooh” has potential applications in medical research, drug-release, nanotechnology, and new materials research . Its ability to form stable triazole linkages via click chemistry makes it a valuable tool in these fields .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O10/c19-21-20-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18(22)23/h1-17H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMSIRMVCBUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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